

# A Technical Guide to 3-(Methylamino)benzonitrile for Advanced Research and Development

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## Compound of Interest

Compound Name: **3-(Methylamino)benzonitrile**

Cat. No.: **B1602589**

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This guide provides an in-depth exploration of **3-(Methylamino)benzonitrile**, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, physicochemical properties, and critical applications, offering expert insights into its role in contemporary pharmaceutical research.

## Introduction: The Strategic Importance of 3-(Methylamino)benzonitrile

**3-(Methylamino)benzonitrile** (CAS No: 64910-52-7) is a substituted aromatic nitrile that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a nitrile group, a secondary amine, and an aromatic ring, makes it a valuable scaffold for creating complex molecular architectures. Particularly in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors, which are at the forefront of precision medicine.<sup>[1]</sup> <sup>[2]</sup> The strategic placement of the methylamino and cyano groups on the benzene ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

## Commercial Availability and Supplier Landscape

For researchers requiring immediate access to **3-(Methylamino)benzonitrile** for initial screening and lead optimization, a number of reputable chemical suppliers offer this compound

in various purities and quantities. The availability of this starting material is crucial for accelerating research timelines.

Supplier	Product Number	Purity	Availability
Sigma-Aldrich	AMBH303C4B24	95%	Inquire
Biosynth	PCA91052	Min. 95%	Typically 3-4 weeks
Ambeed, Inc.	AMBH303C4B24	95%	Inquire
BLDpharm	BD259375	Inquire	Inquire

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **3-(Methylamino)benzonitrile** is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Property	Value	Source
CAS Number	64910-52-7	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	[3]
Molecular Weight	132.16 g/mol	[3]
Appearance	White, crystalline solid	[3]
Boiling Point	259.8 °C	[3]
Purity (Typical)	≥95%	[3][4]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[4]

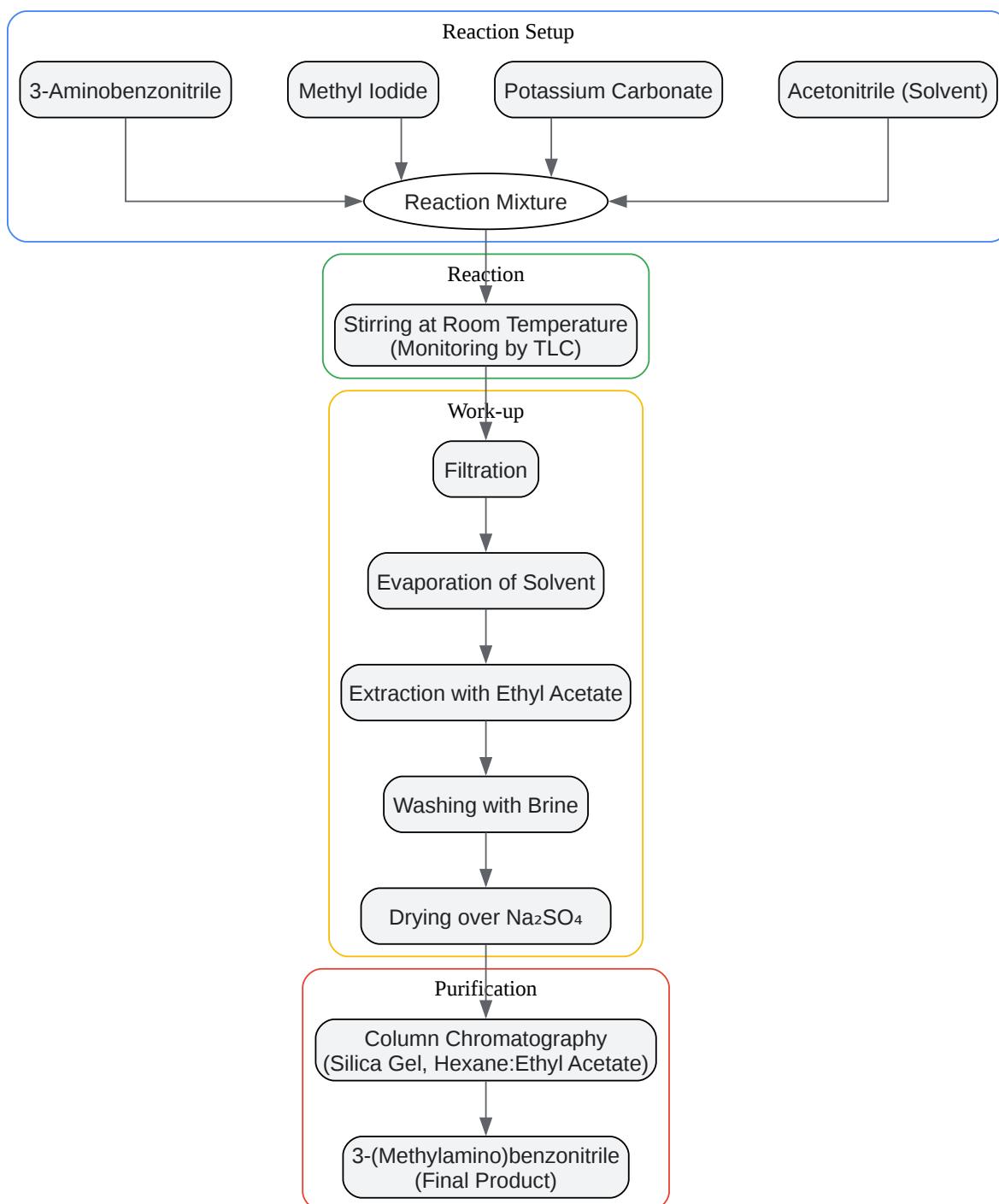
## Spectroscopic Data:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  7.20 (t,  $J$  = 7.8 Hz, 1H), 6.85 (d,  $J$  = 7.6 Hz, 1H), 6.75 (s, 1H), 6.65 (d,  $J$  = 8.0 Hz, 1H), 4.20 (br s, 1H, NH), 2.85 (s, 3H,  $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):  $\delta$  149.5, 130.0, 119.5, 118.0, 115.5, 112.5, 30.5.
- FT-IR (KBr,  $\text{cm}^{-1}$ ): 3400-3350 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 2225 (C≡N stretch), 1610, 1580 (aromatic C=C stretch).[5][6]
- Mass Spectrometry (EI): m/z (%) = 132 ( $\text{M}^+$ , 100), 117 ( $\text{M}^+ - \text{CH}_3$ , 80), 91 (45), 77 (30).

## Synthesis of 3-(Methylamino)benzonitrile: A Practical Protocol

While several methods can be envisioned for the synthesis of **3-(Methylamino)benzonitrile**, a common and reliable approach involves the methylation of 3-aminobenzonitrile. This method is advantageous due to the commercial availability of the starting material, 3-aminobenzonitrile.

## Workflow for the Synthesis of 3-(Methylamino)benzonitrile

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Caption: Synthetic workflow for **3-(Methylamino)benzonitrile**.

## Step-by-Step Experimental Protocol:

- Reaction Setup: To a solution of 3-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes.
- Methylation: Slowly add methyl iodide (1.1 eq) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **3-(Methylamino)benzonitrile** as a solid.

## Analytical and Quality Control Methodologies

Ensuring the purity and identity of **3-(Methylamino)benzonitrile** is paramount for its use in sensitive applications like drug discovery. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase gradient of acetonitrile and water is effective for separation.<sup>[7][8]</sup> Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides orthogonal purity assessment and confirms the molecular weight of the compound.<sup>[9][10]</sup> A non-polar capillary column is suitable for the separation of this moderately polar compound. The mass spectrum will show a molecular ion peak at  $m/z$  132, corresponding to the molecular weight of **3-(Methylamino)benzonitrile**.

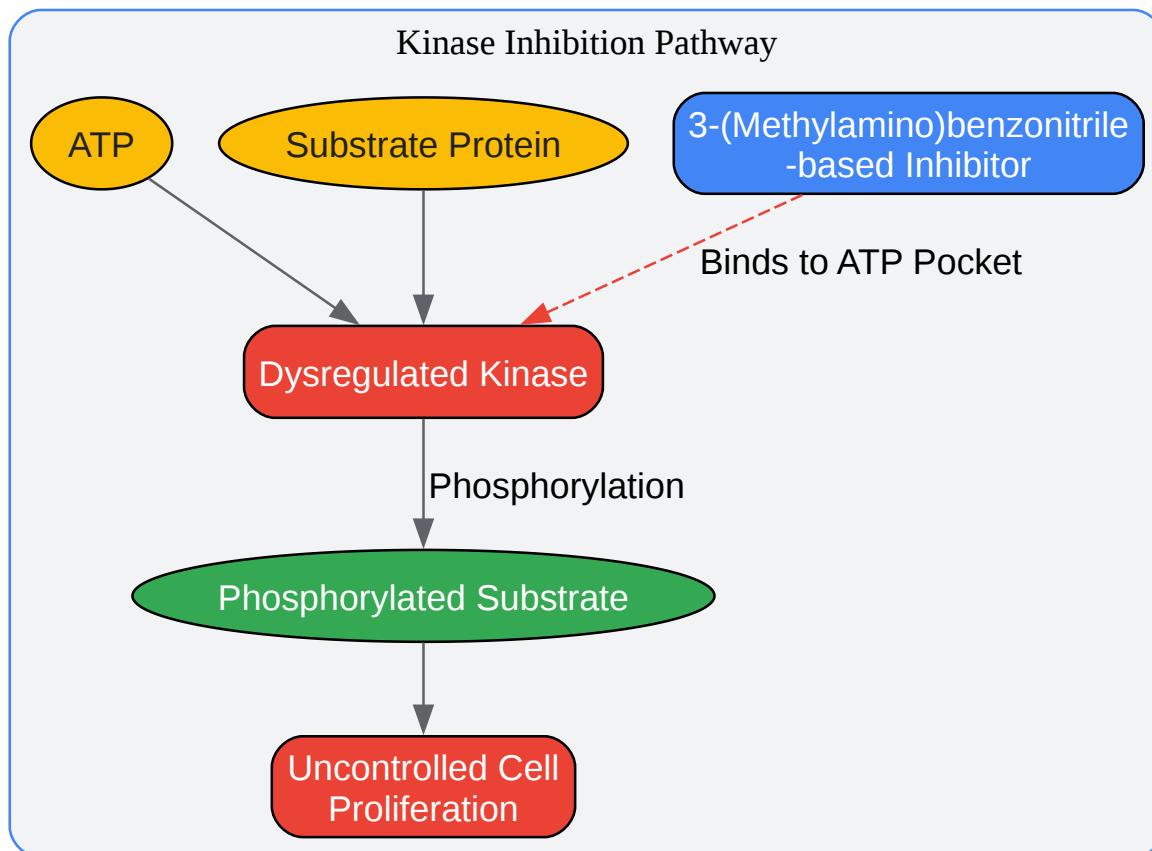
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for structural confirmation. The spectra should be consistent with the data provided in the "Physicochemical and Spectroscopic Profile" section.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. The characteristic sharp nitrile peak around  $2225\text{ cm}^{-1}$  is a key diagnostic feature.[\[6\]](#)

## Applications in Drug Discovery and Development

**3-(Methylamino)benzonitrile** is a privileged scaffold in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors.[\[1\]](#) Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[\[11\]](#)

## Role as a Hinge-Binding Moiety in Kinase Inhibitors

The aminobenzonitrile moiety can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many ATP-competitive kinase inhibitors. The methyl group can provide additional van der Waals interactions and influence the compound's solubility and metabolic stability.



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Caption: Role of 3-(Methylamino)benzonitrile-based inhibitors in blocking kinase signaling.

## Examples of Kinase Targets:

While specific marketed drugs containing the **3-(Methylamino)benzonitrile** fragment are not prominently disclosed in the public domain, this scaffold is frequently explored in the preclinical development of inhibitors for various kinase families, including:

- Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl.[2][12]
- Serine/Threonine Kinases: Including those involved in inflammatory and metabolic diseases.

The versatility of the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, further expands the synthetic possibilities for creating diverse libraries of potential

drug candidates.

## Conclusion

**3-(Methylamino)benzonitrile** is a high-value chemical intermediate with significant applications in modern drug discovery. Its commercial availability, coupled with straightforward synthetic access, makes it an attractive starting point for the development of novel therapeutics. A comprehensive understanding of its properties and a robust analytical framework are essential for its effective utilization in research and development. As the quest for more selective and potent kinase inhibitors continues, the strategic importance of scaffolds like **3-(Methylamino)benzonitrile** is poised to grow.

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